

# Kinetic Studies of Ethanedioyl Dibromide and Related Acyl Halides: A Comparative Guide

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## Compound of Interest

Compound Name: *Ethanedioyl dibromide*

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This guide provides a comparative analysis of the reactivity of **ethanedioyl dibromide** (oxalyl bromide) and related acyl halides. Due to the limited availability of specific kinetic data for **ethanedioyl dibromide**, this guide presents a detailed kinetic study of the closely related and widely used acetyl chloride. The principles of reactivity discussed, supported by experimental data for acetyl chloride and acetyl bromide, can be extrapolated to understand the kinetic behavior of **ethanedioyl dibromide** and its chlorinated analog, ethanedioyl dichloride (oxalyl chloride).

## Introduction to Acyl Halide Reactivity

Acyl halides are highly reactive carboxylic acid derivatives extensively used as intermediates in organic synthesis. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the halide leaving group. In nucleophilic acyl substitution reactions, a better leaving group (a weaker base) leads to a faster reaction. Consequently, acyl bromides are generally more reactive than their corresponding acyl chloride counterparts.

## Quantitative Comparison of Acyl Halide Reactivity

While specific kinetic data for the solvolysis of **ethanedioyl dibromide** is not readily available in the literature, we can analyze the reactivity of simpler, analogous acyl halides to draw meaningful comparisons. The following table summarizes the rate constants for the hydrolysis

of acetyl chloride in an acetone-water mixture at various temperatures.[1] This reaction is first order with respect to both acetyl chloride and water.[1]

Table 1: Rate Constants for the Hydrolysis of Acetyl Chloride in Acetone-Water[1]

Temperature (°C)	Solvent Composition (vol% Water in Acetone)	Second-Order Rate Constant (L mol <sup>-1</sup> s <sup>-1</sup> )
10	25	0.283
0	25	0.134
-10	25	0.059
-20	25	0.023
0	20	0.081
-10	20	0.036
-20	20	0.015
-35	20	0.004
-10	15	0.018
-20	15	0.008
-35	15	0.002
-20	10	0.003
-35	10	0.001

#### Comparative Reactivity: Acetyl Bromide vs. Acetyl Chloride

Acetyl bromide is expected to be more reactive than acetyl chloride. This is because the bromide ion is a better leaving group than the chloride ion, as it is a weaker base. The carbon-bromine bond is also weaker than the carbon-chlorine bond, further facilitating its cleavage during the nucleophilic attack. This trend in reactivity can be extended to **ethanedioyl dibromide** and ethanedioyl dichloride, with the former being the more reactive reagent.

# Experimental Protocol: Kinetic Study of Acetyl Chloride Hydrolysis

The following is a detailed methodology for determining the rate of hydrolysis of acetyl chloride in an acetone-water solvent system, adapted from the literature.<sup>[1]</sup> This method can be applied to study the kinetics of other reactive acyl halides.

**Objective:** To determine the second-order rate constant for the hydrolysis of acetyl chloride.

**Materials:**

- Acetyl chloride (purified by distillation)
- Acetone (reagent grade, dried)
- Deionized water
- Conductivity cell and meter
- Constant temperature bath
- Stopwatch

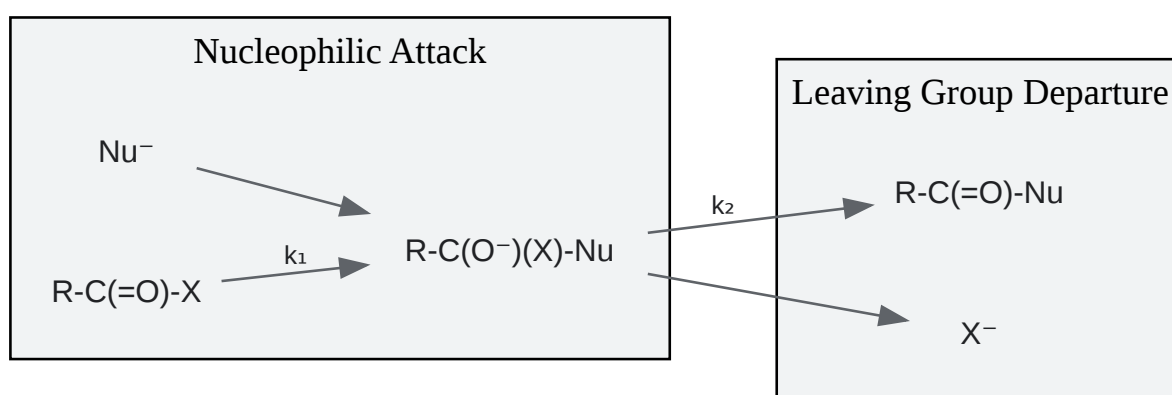
**Procedure:**

- **Solvent Preparation:** Prepare acetone-water mixtures of the desired volume percentages.
- **Temperature Control:** Equilibrate the solvent mixture and the conductivity cell in a constant temperature bath to the desired reaction temperature (e.g., 0 °C).
- **Reactant Preparation:** Prepare a stock solution of acetyl chloride in dry acetone.
- **Reaction Initiation:** Inject a small, known amount of the acetyl chloride stock solution into the equilibrated solvent in the conductivity cell. Start the stopwatch immediately upon injection.
- **Data Acquisition:** Monitor the change in electrical conductance of the solution over time. The production of hydrochloric acid during the hydrolysis reaction leads to an increase in conductance.

- **Data Analysis:** The reaction is followed by observing the change in conductance, which is proportional to the concentration of the product, HCl. The rate constant is determined from the slope of a plot of the appropriate function of conductance versus time. The reaction is found to be first order in both acetyl chloride and water.<sup>[1]</sup>

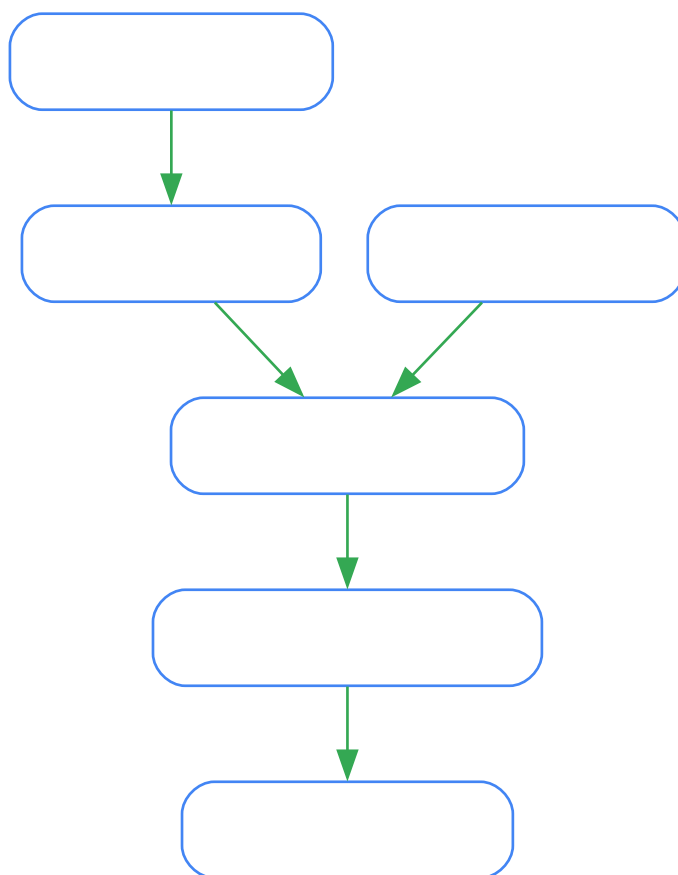
## Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism for nucleophilic acyl substitution and a typical experimental workflow for a kinetic study.



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Caption: General mechanism of nucleophilic acyl substitution on an acyl halide.



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Caption: Experimental workflow for a kinetic study of acetyl chloride hydrolysis.

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## References

- 1. [pubs.aip.org](https://pubs.aip.org) [[pubs.aip.org](https://pubs.aip.org)]
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